molecular formula C14H12N2O3 B14336835 2-[2-(2-Nitrophenyl)phenyl]acetamide CAS No. 100872-53-5

2-[2-(2-Nitrophenyl)phenyl]acetamide

Cat. No.: B14336835
CAS No.: 100872-53-5
M. Wt: 256.26 g/mol
InChI Key: HBVOAGIPGXJISH-UHFFFAOYSA-N
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Description

2-[2-(2-Nitrophenyl)phenyl]acetamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)phenyl]acetamide typically involves the reaction of 2-nitrobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-[2-(2-Aminophenyl)phenyl]acetamide

    Substitution: Various substituted derivatives depending on the substituent introduced

    Hydrolysis: 2-[2-(2-Nitrophenyl)phenyl]acetic acid and aniline

Scientific Research Applications

2-[2-(2-Nitrophenyl)phenyl]acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. Similarly, its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Nitrophenyl)phenyl]acetamide is unique due to the presence of both a nitrophenyl and a phenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-[2-(2-Nitrophenyl)phenyl]acetamide, and how can reaction progress be monitored?

The synthesis of structurally related acetamide derivatives often employs weak bases (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under ambient conditions. For example, a 24-hour reaction time at room temperature with TLC monitoring is typical . Adjustments may include varying equivalents of the base or solvent volume to optimize yield. Post-synthesis, residual reagents are removed via filtration, and the product is isolated by solvent evaporation under reduced pressure.

Q. Which analytical techniques are recommended for characterizing this compound?

Multimodal characterization is critical:

  • NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms substitution patterns .
  • FTIR verifies nitrophenyl and acetamide moieties via characteristic stretches (e.g., NO₂ at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Single-crystal XRD resolves molecular geometry and intermolecular interactions, particularly for nitro-group steric effects .
  • HPLC or LC-MS assesses purity (>95% threshold) and detects byproducts .

Q. What safety precautions are essential when handling nitro-substituted acetamides?

Nitro compounds may pose explosive or toxic hazards. Key precautions include:

  • Using fume hoods to avoid inhalation .
  • Wearing nitrile gloves and lab coats to prevent dermal exposure .
  • Storing compounds in light-resistant containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and optimization of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). For instance, ICReDD’s approach integrates computational reaction path searches with experimental feedback loops to reduce trial-and-error inefficiencies .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

Contradictions often arise from polymorphism or solvent effects in crystallization. Resolution strategies include:

  • Repeating XRD with fresh crystals to confirm unit cell parameters .
  • Cross-validating NMR assignments with 2D techniques (COSY, HSQC) .
  • Comparing experimental FTIR data with computational vibrational frequency simulations .

Q. What factors influence the crystallinity and stability of this compound?

Crystal packing is affected by nitro-group orientation and hydrogen bonding. For example, monoclinic systems (e.g., space group C2/c) with intermolecular H-bonding between amide groups enhance stability . Solvent choice during recrystallization (e.g., DMSO vs. ethanol) can alter morphology and melting points.

Q. How can reaction yields be improved without compromising purity?

Yield optimization strategies:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may reduce nitro groups prematurely, so avoid unless required.
  • Solvent selection : High-polarity solvents (e.g., DMF) improve solubility but may increase byproducts; acetonitrile balances reactivity and purity .
  • Temperature gradients : Gradual heating (e.g., 40–60°C) minimizes decomposition of thermally sensitive intermediates.

Q. Methodological Notes

  • Data integrity : Cross-referenced NMR/XRD data from peer-reviewed studies and computational frameworks .
  • Safety protocols : Aligned with OSHA standards and SDS recommendations .

Properties

CAS No.

100872-53-5

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[2-(2-nitrophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12N2O3/c15-14(17)9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)16(18)19/h1-8H,9H2,(H2,15,17)

InChI Key

HBVOAGIPGXJISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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